molecular formula C13H14N2O5 B2952218 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 96812-87-2

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2952218
CAS No.: 96812-87-2
M. Wt: 278.264
InChI Key: KTZPDYXVMRANMK-UHFFFAOYSA-N
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Description

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is a heterocyclic compound featuring a benzodioxole moiety fused to a 2-oxooxazolidinone ring, with an acetamide group attached via a methyl linker. The acetamide substituent may enhance solubility and influence bioactivity through hydrogen bonding.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-8(16)14-5-10-6-15(13(17)20-10)9-2-3-11-12(4-9)19-7-18-11/h2-4,10H,5-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZPDYXVMRANMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-yl moiety. This is often achieved through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide can be utilized as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:
  • Core Heterocycles: The oxazolidinone ring in the target compound contrasts with benzisoxazole () or thiazolidinone () cores, affecting electronic properties and hydrogen-bonding capacity.
  • Substituent Effects: Fluorinated pyridine () and bromothiophene () groups enhance antibacterial activity compared to non-halogenated analogs, suggesting halogenation as a strategy for optimizing potency.
  • Synthetic Flexibility : The target compound’s acetamide linker is synthetically accessible via amidation (e.g., oxalyl chloride in ), while benzisoxazole derivatives require cyclization ().

Physicochemical and Structure-Activity Relationship (SAR) Insights

  • Solubility : The acetamide group in the target compound likely improves water solubility compared to thioether () or halogenated () analogs.
  • Metabolic Stability : Benzodioxole’s methylenedioxy group may reduce oxidative metabolism, enhancing bioavailability relative to benzisoxazole derivatives.

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an oxazolidinone core. The molecular formula is C13H13N3O4C_{13}H_{13}N_{3}O_{4}, with a molecular weight of approximately 273.26 g/mol.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. The presence of the benzo[d][1,3]dioxole group may enhance these effects by increasing lipophilicity, allowing for better membrane penetration. In vitro studies show that related compounds demonstrate activity against various bacterial strains, including resistant strains.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For example, in a study evaluating the cytotoxicity of oxazolidinone derivatives, compounds showed IC50 values in the low micromolar range against human cancer cell lines (Table 1).

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-78.0
N-Acetyl derivativeA54910.0

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of related oxazolidinones resulted in reduced neuronal apoptosis and improved cognitive function.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones like linezolid, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways in cancer cells, promoting cell death through intrinsic or extrinsic pathways.
  • Antioxidant Activity : The benzo[d][1,3]dioxole structure is known for its antioxidant properties, which may contribute to its neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that an oxazolidinone derivative showed significant tumor growth inhibition in xenograft models.
  • Neuroprotection in Rodent Models : Research indicated that treatment with similar compounds improved outcomes in models of Alzheimer's disease by reducing amyloid plaque formation and tau phosphorylation.

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